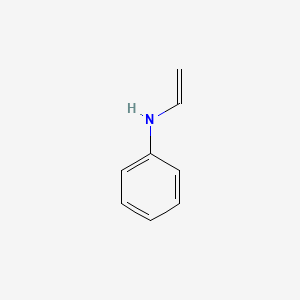

N-ethenylaniline

Description

N-Ethylaniline (C₈H₁₁N), also known as N-ethylbenzenamine or ethylphenylamine, is a secondary aromatic amine where an ethyl group (-CH₂CH₃) substitutes one hydrogen on the nitrogen atom of aniline. It is a colorless to pale yellow liquid with a molecular weight of 121.18 g/mol. N-Ethylaniline is slightly soluble in water but exhibits strong basicity due to the nitrogen lone pair . Industrially, it serves as a precursor for synthesizing more complex amines, such as N-benzyl-N-ethylaniline, and is utilized in dye intermediates and polymer production .

Properties

CAS No. |

6245-53-0 |

|---|---|

Molecular Formula |

C8H9N |

Molecular Weight |

119.16 g/mol |

IUPAC Name |

N-ethenylaniline |

InChI |

InChI=1S/C8H9N/c1-2-9-8-6-4-3-5-7-8/h2-7,9H,1H2 |

InChI Key |

PZUGJLOCXUNFLM-UHFFFAOYSA-N |

Canonical SMILES |

C=CNC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Benzyl-N-ethylaniline (Ethylbenzylaniline)

- Molecular Formula : C₁₅H₁₇N

- Molecular Weight : 211.31 g/mol

- Physical Properties : Yellowish-brown oily liquid; boiling point 285°C (at 95 kPa); density 1.03 kg/L .

- Solubility : Insoluble in water, soluble in oxygenated solvents.

- Synthesis : Produced via alkylation of N-ethylaniline with benzyl chloride or benzylaniline with ethyl chloride .

- Applications : Used as a clarifying agent in casein polymer production and as a precursor for dyes (e.g., Acid Blue 7, Food Green 3) .

N,N-Dimethylaniline

- Molecular Formula : C₈H₁₁N

- Molecular Weight : 121.18 g/mol

- Physical Properties : Colorless to yellow liquid; boiling point 193°C .

- Solubility : Miscible with organic solvents.

- Applications : Widely employed as a catalyst in chemical reactions and in dye/pharmaceutical production. Its dimethyl substitution reduces basicity compared to N-ethylaniline but enhances stability in acidic media .

2-Ethoxy-N-ethylaniline

- Molecular Formula: C₁₀H₁₅NO

- Molecular Weight : 165.24 g/mol

- Synthesis : Prepared via condensation of 2-ethoxy-1-naphthaldehyde with 2-ethylaniline, achieving yields up to 95% .

- Applications : The ethoxy group enhances solubility in organic solvents, making it useful in specialized syntheses .

N-(2-Cyanoethyl)-N-ethylaniline

- Molecular Formula : C₁₁H₁₄N₂

- Molecular Weight : 174.25 g/mol

- Properties : Polar nitrile functionality increases reactivity in polar aprotic solvents.

- Applications : Used in niche syntheses requiring electron-withdrawing substituents .

Table 1. Comparative Analysis of N-Ethylaniline and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Key Applications |

|---|---|---|---|---|---|

| N-Ethylaniline | C₈H₁₁N | 121.18 | ~205* | Slightly in water | Polymer/dye intermediates |

| N-Benzyl-N-ethylaniline | C₁₅H₁₇N | 211.31 | 285 (at 95 kPa) | Oxygenated solvents | Casein polymers, dyes |

| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 193 | Organic solvents | Catalysts, dye production |

| 2-Ethoxy-N-ethylaniline | C₁₀H₁₅NO | 165.24 | Not reported | Organic solvents | Organic synthesis |

| N-(2-Cyanoethyl)-N-ethylaniline | C₁₁H₁₄N₂ | 174.25 | Not reported | Polar solvents | Specialized chemical synthesis |

*Estimated based on analogous compounds.

Key Research Findings

Synthetic Methods: N-Ethylaniline derivatives are commonly synthesized via alkylation (e.g., N-benzyl-N-ethylaniline from N-ethylaniline and benzyl chloride) or reductive amination of ketones . Electron-withdrawing groups (e.g., cyano in N-(2-Cyanoethyl)-N-ethylaniline) alter electronic properties, enhancing reactivity in nucleophilic substitutions .

Functional Group Impact :

- Ethoxy substituents (as in 2-ethoxy-N-ethylaniline) improve solubility in organic media, facilitating solvent-mediated reactions .

- Tertiary amines like N,N-Dimethylaniline exhibit lower basicity but greater stability under acidic conditions compared to secondary amines .

Safety Considerations :

- N-Benzyl-N-ethylaniline is classified as a poison (UN2274), necessitating stringent safety protocols during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.